molecular formula C12H19NS B13376603 N-[(5-methylthiophen-2-yl)methyl]cyclohexanamine

N-[(5-methylthiophen-2-yl)methyl]cyclohexanamine

Cat. No.: B13376603
M. Wt: 209.35 g/mol
InChI Key: POAPBUGZCLWYGC-UHFFFAOYSA-N
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Description

N-[(5-Methylthiophen-2-yl)methyl]cyclohexanamine is a secondary amine featuring a cyclohexyl group linked via a methylene bridge to a 5-methylthiophen-2-yl moiety. The thiophene ring, a sulfur-containing aromatic heterocycle, is substituted with a methyl group at the 5-position, which enhances lipophilicity and modulates electronic properties compared to unsubstituted thiophene derivatives.

Properties

Molecular Formula

C12H19NS

Molecular Weight

209.35 g/mol

IUPAC Name

N-[(5-methylthiophen-2-yl)methyl]cyclohexanamine

InChI

InChI=1S/C12H19NS/c1-10-7-8-12(14-10)9-13-11-5-3-2-4-6-11/h7-8,11,13H,2-6,9H2,1H3

InChI Key

POAPBUGZCLWYGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)CNC2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methylthiophen-2-yl)methyl]cyclohexanamine typically involves the reaction of 5-methylthiophene-2-carbaldehyde with cyclohexylamine. The reaction is carried out under mild conditions, often in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired amine product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(5-methylthiophen-2-yl)methyl]cyclohexanamine can undergo several types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

N-[(5-methylthiophen-2-yl)methyl]cyclohexanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(5-methylthiophen-2-yl)methyl]cyclohexanamine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Structural Features

The following table highlights key structural differences between N-[(5-Methylthiophen-2-yl)methyl]cyclohexanamine and related compounds:

Compound Name Aromatic Group Substituent(s) Key Structural Notes Reference
This compound Thiophene 5-Methyl Sulfur atom in heterocycle; moderate π-electron density Inferred
N-((5-Methyl-1H-indol-3-yl)methyl)cyclohexanamine (5c) Indole 5-Methyl Nitrogen-containing heterocycle; planar aromatic system
N-((Tetrazol-5-yl)methyl)cyclohexanamine Tetrazole None High polarity; bioisostere for carboxylic acids
N-((6-Chloro-1-methyl-1H-indol-3-yl)methyl)cyclohexanamine (7a) Indole 6-Chloro, 1-methyl Electron-withdrawing Cl; steric bulk from methyl
N-[1-(Furan-2-yl)ethyl]cyclohexanamine Furan None Oxygen-containing heterocycle; lower aromaticity than thiophene

Key Observations :

  • Electronic Effects : Thiophene (sulfur) provides intermediate π-electron density compared to indole (higher due to nitrogen lone pairs) and furan (lower due to oxygen’s electronegativity).
  • Substituent Impact : The 5-methyl group on thiophene enhances lipophilicity (logP) relative to halogenated analogs (e.g., 6-chloroindole derivatives), which may improve membrane permeability .
  • Heterocycle Reactivity : Tetrazole derivatives exhibit greater polarity and hydrogen-bonding capacity, making them suitable for targeting polar binding pockets, unlike thiophene-based compounds .

Physicochemical Properties

Spectral and chromatographic data from analogs suggest trends:

Property This compound (Inferred) N-((5-Methylindol-3-yl)methyl)cyclohexanamine (5c) N-((Tetrazol-5-yl)methyl)cyclohexanamine
1H NMR Shifts (ppm) ~2.3 (CH3), 3.6–4.0 (CH2N), 6.6–7.1 (thiophene H) 2.62 (CH3), 4.01 (CH2N), 7.03–7.42 (indole H) 3.2–4.5 (CH2N), 8.5–9.0 (tetrazole H)
13C NMR Shifts (ppm) ~21.6 (CH3), 56.4 (CH2N), 110–135 (thiophene C) 21.6 (CH3), 56.4 (CH2N), 110.9–134.6 (indole C) 56.3 (CH2N), 150–160 (tetrazole C)
LogP (Estimated) ~2.5–3.0 ~2.8–3.2 ~1.0–1.5

Notes:

  • The methyl group on thiophene or indole increases logP compared to unsubstituted analogs.
  • Tetrazole derivatives exhibit lower logP due to their polar nature .

Biological Activity

N-[(5-methylthiophen-2-yl)methyl]cyclohexanamine is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclohexanamine backbone with a 5-methylthiophen-2-ylmethyl substituent. The presence of the thiophene ring enhances its reactivity and potential interactions with biological targets due to the electron-rich nature of sulfur.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the anti-inflammatory and antimicrobial domains. Preliminary studies suggest it may interact with specific molecular targets involved in oxidative stress and inflammatory pathways.

Table 1: Summary of Biological Activities

Activity TypeDescription
AntimicrobialPotential to inhibit growth of certain bacteria and fungi
Anti-inflammatoryModulation of inflammatory pathways, possibly through enzyme interaction
Oxidative StressInteraction with molecular targets involved in oxidative stress response

The mechanism by which this compound exerts its biological effects is still under investigation. It is believed to modulate enzyme or receptor activity, influencing various cellular processes. Key pathways may include:

  • Enzyme Modulation : Binding to enzymes involved in inflammatory responses.
  • Receptor Interaction : Potentially interacting with receptors that regulate pain and inflammation.
  • Ion Channel Modulation : Similar compounds have shown activity as modulators of ion channels, suggesting a possible role for this compound as well.

Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated promising results against various bacterial strains. The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential utility in treating infections.

Study 2: Anti-inflammatory Effects

In vitro studies revealed that this compound could reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests a mechanism where the compound may help mitigate inflammatory responses, potentially offering therapeutic benefits in conditions such as arthritis.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityMechanism of Action
N-(5-methylthiophen-2-yl)methylcyclopentanamineModerateSignificantEnzyme modulation
N-(5-methylthiophen-2-yl)methylcyclopropanamineHighModerateIon channel modulation
N-(5-methylthiophen-2-yl)ethanolamineLowSignificantReceptor interaction

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